molecular formula C9H12N2O4S B6632422 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid

Cat. No.: B6632422
M. Wt: 244.27 g/mol
InChI Key: PYMAGEURVMACGK-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid is a complex organic compound that features a thiazole ring, a hydroxy group, and a propanoic acid moiety

Properties

IUPAC Name

2-hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-5-10-3-6(16-5)7(12)11-4-9(2,15)8(13)14/h3,15H,4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMAGEURVMACGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NCC(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiazole Ring to the Propanoic Acid Moiety: This step involves the formation of an amide bond between the thiazole ring and the propanoic acid derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. Common electrophiles include halogens and nitro groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted thiazole derivatives

Scientific Research Applications

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial and fungal infections due to the presence of the thiazole ring.

    Biological Studies: It can be used in studies investigating enzyme inhibition and protein-ligand interactions, given its potential to interact with biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy and methyl group but lacks the thiazole ring.

    2-Hydroxymethyl-1,3-propanediol: This compound contains a hydroxy group and a propanoic acid moiety but does not have the thiazole ring.

Uniqueness

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the hydroxy group, methyl group, and thiazole ring makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

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